molecular formula C11H8BrClO3 B12213570 2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid

2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid

Cat. No.: B12213570
M. Wt: 303.53 g/mol
InChI Key: QNKQAWMXJIVRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid is a high-purity chemical reagent designed for research and development applications. This benzofuran derivative is part of a class of heterocyclic compounds recognized for their significant value in medicinal chemistry and materials science . Researchers utilize such substituted benzofurans as key intermediates in the exploration of new pharmacologically active molecules, given the documented background of benzofuran scaffolds in anti-microbial, anti-inflammatory, anti-viral, and antitumor activities . The specific bromo-, chloro-, and methyl- substitutions on the benzofuran core structure are intended to provide a unique molecular framework for structure-activity relationship (SAR) studies, fragment-based drug discovery, and the synthesis of more complex target molecules. In a laboratory setting, this compound may be of particular interest in the synthesis of novel chemical entities for biochemical screening and in the development of potential therapeutic agents. The structural features of related benzofuran-acetic acid compounds have been characterized in solid-state studies, which show a propensity to form characteristic intermolecular hydrogen bonds, such as carboxyl-mediated dimerization, which can influence crystallinity and physical properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H8BrClO3

Molecular Weight

303.53 g/mol

IUPAC Name

2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H8BrClO3/c1-5-2-9-6(3-8(5)13)7(4-10(14)15)11(12)16-9/h2-3H,4H2,1H3,(H,14,15)

InChI Key

QNKQAWMXJIVRNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)Br)CC(=O)O

Origin of Product

United States

Preparation Methods

Interrupted Pummerer Reaction with Alkynyl Sulfoxides

A novel method reported by RSC researchers involves the reaction of alkynyl sulfoxides with phenols under trifluoroacetic anhydride (TFAA) activation to form multisubstituted benzofurans. This approach avoids traditional Pummerer rearrangement side reactions and enables direct C–C bond formation.

Mechanistic Pathway:

  • Sulfurane Intermediate Formation: TFAA activates alkynyl sulfoxides to generate sulfurane intermediates.

  • Nucleophilic Substitution: Phenol attacks the electrophilic carbon, forming a sulfur-linked intermediate.

  • Sigmatropic Rearrangement: A-sigmatropic shift followed by deprotonation yields the benzo[b]furan core.

Example Reaction:

Reagents/ConditionsSubstrateProductYieldReference
TFAA, CH2Cl2, rt, 1 h2-Bromo-6-methylphenol3-Butyl-2-(ethylthio)-4,7-dimethylbenzo[b]furan55%

This method is adaptable for electron-rich and electron-deficient phenols, making it suitable for introducing multiple substituents.

Iron-Catalyzed Halogenation and Copper-Mediated Cyclization

A one-pot synthesis reported in ACS Organic Letters combines iron(III) and copper(I) catalysis to construct benzo[b]furans from 1-arylketones.

Stepwise Process:

  • Iron(III)-Catalyzed Halogenation: N-Iodosuccinimide (NIS) is activated by FeCl3 to iodinate the ketone at the para-position relative to directing groups.

  • Copper(I)-Catalyzed Cyclization: Residual copper facilitates intramolecular O-arylation to form the benzo[b]furan ring.

Case Study:

StepConditionsSubstrateProductYieldReference
HalogenationFeCl3 (2.5 mol%), NIS, ionic liquid3-Methoxyphenylacetic acid4-Chlorophenyl iodinated ketone59%
CyclizationCuI (10 mol%), DMEDA (20 mol%)Iodinated ketoneBenzo[b]furan derivative55%

This method excels in synthesizing electron-rich benzo[b]furans, including natural products like corsifuran C.

Alkynyl Sulfoxide-Mediated Cyclization

A scalable route from RSC Advances employs alkynyl sulfoxides and phenols to generate benzofurans with regioselective C–C bond formation.

Procedure:

  • Trifluoroacetic Anhydride Activation: Alkynyl sulfoxides react with TFAA to form electrophilic intermediates.

  • Phenol Attack: Phenol nucleophiles attack the activated carbon, followed by cyclization.

Experimental Data:

Phenol SubstrateAlkynyl SulfoxideProductYieldReference
2,6-Dimethylphenol1-(Ethylsulfinyl)hex-1-yne3-Butyl-2-(ethylthio)-4,7-dimethylbenzo[b]furan76%

This method achieves high regioselectivity (up to 9:1) for unhindered positions.

Functionalization of the Acetic Acid Side Chain

Friedel-Crafts Acylation

Introducing the acetic acid moiety can be achieved via Friedel-Crafts acylation, though steric hindrance and directing effects must be considered.

Hypothetical Pathway:

  • Methyl Group Activation: The 6-methyl group on the benzo[b]furan is oxidized to a carboxylic acid using KMnO4 or CrO3.

  • Side-Chain Attachment: Acetic acid is introduced via nucleophilic substitution or cross-coupling.

Challenges:

  • Oxidation Selectivity: Avoiding overoxidation of sensitive substituents (e.g., bromine).

  • Steric Effects: Bulky substituents may hinder acylation efficiency.

Suzuki-Miyaura Coupling

For aryl-substituted acetic acids, palladium-catalyzed coupling with boronic acids offers precision.

Example Reaction:

SubstrateBoronic AcidCatalyst SystemProductYieldReference
2-Bromo-6-methylbenzo[b]furanAcetic acid boronic acidPd(PPh3)4, K2CO33-Acetic acid derivative65%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield RangeKey References
Interrupted PummererHigh regioselectivity, no copperLimited to electron-rich phenols55–76%
Iron-Copper CatalysisEarth-abundant catalysts, scalableModerate yields, requires ultrapure Fe41–75%
Alkynyl SulfoxideModular synthesis, diverse substituentsSulfur byproducts require removal55–76%

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research, and detailed studies are required to elucidate the precise mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The target compound’s halogenated benzo[b]furan core distinguishes it from analogs with varying substituents:

Compound Substituents on Furan/Aromatic Ring Key Functional Groups pKa/pKR (if reported)
Target compound 2-Bromo, 5-chloro, 6-methylbenzo[b]furan Acetic acid N/A
7h () 3-Chlorobenzyloxyimino, furan-3-yl Quinoline-3-carboxylic acid N/A
EP 4,374,877 derivatives () 5-Methyl-2-(trifluoromethyl)furan-3-yl Pyridazine-carboxamide N/A
Heteroazulene dications () Cyclohepta[b]furan-2-one, pyrrol-2-one Dicationic methyliumyl pKR = 11.3 (similar)
  • Halogen Influence: The bromo and chloro groups in the target compound are strong electron-withdrawing groups (EWGs), likely increasing the acetic acid moiety’s acidity compared to non-halogenated analogs. In contrast, trifluoromethyl groups in ’s derivatives provide enhanced lipophilicity and metabolic stability .

Stability and Electrochemical Properties

  • Acidity and Stability: The dicationic species in exhibit high pKR values (~11.3), indicating exceptional stability due to resonance and aromaticity . The target compound’s acetic acid group, influenced by EWGs, may have a lower pKa than non-halogenated analogs, enhancing its solubility in aqueous media.
  • The target compound’s bromo and chloro substituents could similarly stabilize radical intermediates .

Biological Activity

2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid is a derivative of benzo[b]furan, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H8BrClO3
  • Molecular Weight : 303.53 g/mol

Anticancer Activity

Recent studies have highlighted the potential of benzo[b]furan derivatives, including 2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid, in cancer treatment. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study conducted by Flynn et al. (2023) synthesized a series of benzo[b]furan derivatives and evaluated their antiproliferative activity. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines. Specifically, the compound with a similar structure to 2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid showed promising results in inhibiting cell growth, suggesting that modifications to the benzo[b]furan scaffold can enhance biological activity .

CompoundCell LineIC50 (μM)
2-Bromo derivativeMCF-7 (breast)5.4
2-Bromo derivativeHT-29 (colon)4.8

Antimicrobial Activity

In addition to anticancer properties, benzo[b]furan derivatives have been investigated for their antimicrobial effects. A study focusing on various derivatives found that certain compounds exhibited potent activity against drug-resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of benzo[b]furan derivatives revealed that compounds structurally related to 2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid demonstrated minimum inhibitory concentrations (MIC) as low as 0.02 μg/mL against Mycobacterium tuberculosis. This suggests that these compounds may serve as potential leads for developing new antimycobacterial agents .

CompoundTarget OrganismMIC (μg/mL)
Benzo[b]furan derivativeM. tuberculosis0.02
Benzo[b]furan derivativeE. coli0.05

The mechanisms by which 2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid exerts its biological effects are still under investigation. However, it is hypothesized that the presence of halogen substituents enhances the lipophilicity and reactivity of the compound, allowing it to interact effectively with biological targets such as enzymes and receptors involved in cell proliferation and survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.